Poliglecaprone

描述

属性

CAS 编号 |

41706-81-4 |

|---|---|

分子式 |

C10H14O6 |

分子量 |

230.21 g/mol |

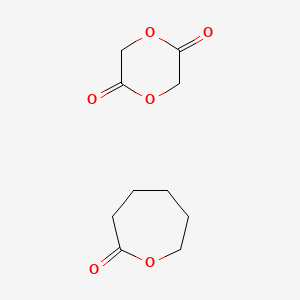

IUPAC 名称 |

1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |

InChI 键 |

SCRCZNMJAVGGEI-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

规范 SMILES |

C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |

同义词 |

glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |

产品来源 |

United States |

Synthesis and Polymerization Methodologies of Poliglecaprone

Poliglecaprone is a block copolymer synthesized from two primary monomers: glycolide (B1360168) and ε-caprolactone. uga.edu The most prevalent method for its production is ring-opening polymerization (ROP), a process that involves the opening of the cyclic monomer rings to form a long, linear polymer chain. uga.edumedicogrp.comdovepress.com This method is favored for producing aliphatic polyesters due to its ability to yield high-molecular-weight polymers, which is crucial for achieving the desired mechanical properties. nih.gov

The synthesis is typically carried out as a bulk polymerization process, meaning it occurs without a solvent, at elevated temperatures. nih.gov The precise ratio of the glycolide and ε-caprolactone monomers is a critical factor, as it dictates the final properties of the copolymer. uga.edu For instance, the widely used this compound 25 is composed of 75% glycolide and 25% ε-caprolactone. uga.edu This composition provides a balance of strength and flexibility, along with a predictable absorption profile. uga.eduusask.ca

The ROP of this compound is a carefully controlled reaction that relies on two key components: an initiator and a catalyst.

Initiator: The polymerization is typically initiated by a molecule containing active hydrogen atoms, most commonly a low-molecular-weight alcohol such as a diol. quora.com The initiator becomes part of the growing polymer chain and is crucial for controlling the final molecular weight of the this compound. quora.com The concentration of the initiator is inversely proportional to the resulting molecular weight; a higher initiator concentration leads to a lower polymer molecular weight.

Catalyst: The catalyst is essential for facilitating the reaction at a practical rate. wikipedia.org Organometallic compounds are common catalysts, with stannous octoate (tin(II) 2-ethylhexanoate) being the most frequently used due to its high efficiency and approval for medical applications. nih.govresearchgate.net Other catalysts, such as those based on zirconium, have also been investigated. researchgate.net The catalyst functions by activating the monomer, making it more susceptible to reaction with the initiator and the growing polymer chain. wikipedia.org

The polymerization reaction proceeds via a coordination-insertion mechanism. The catalyst coordinates with the monomer, which is then "inserted" into the bond between the catalyst and the initiator or polymer chain, thereby extending it. This process is repeated until the desired polymer size is achieved.

Table 1: Typical Parameters for this compound Synthesis via Ring-Opening Polymerization

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Monomers | Glycolide, ε-caprolactone | Building blocks of the polymer chain. uga.edu |

| Monomer Ratio | e.g., 75:25 (Glycolide:ε-caprolactone) | Determines the copolymer's final properties. uga.edu |

| Initiator | Diols (e.g., Diethylene Glycol) | Controls the polymer's molecular weight. quora.com |

| Catalyst | Stannous Octoate (Sn(Oct)₂) | Increases the rate of the polymerization reaction. nih.govresearchgate.net |

| Temperature | 160–220 °C | Provides the necessary energy for the reaction. |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents unwanted side reactions like oxidation. mdpi.com |

| Reaction Type | Bulk Polymerization (solvent-free) | Maximizes monomer concentration. nih.gov |

Post Polymerization Processing and Purification Techniques

Following the polymerization reaction, the raw poliglecaprone polymer is not yet ready for its end-use applications. It contains residual unreacted monomers, catalyst residues, and low-molecular-weight oligomers. These impurities can affect the material's properties and biocompatibility, necessitating a thorough purification process. nih.gov

The primary goal of post-polymerization processing is to remove these impurities to meet the stringent requirements for medical-grade materials. This typically involves several steps:

Grinding/Pelletizing: The solid polymer mass from the reactor is first mechanically reduced in size. This can involve grinding the polymer into a powder or extruding and cutting it into small pellets. This step increases the surface area of the polymer, which facilitates the efficient removal of impurities in subsequent steps.

Purification: The purification process aims to eliminate residual monomers and the catalyst. A common technique involves washing the polymer with a suitable solvent, such as ethanol (B145695) or isopropanol. mdpi.com These solvents can dissolve the small-molecule impurities without dissolving the high-molecular-weight polymer itself. The choice of solvent and washing conditions (temperature, duration) is critical to ensure effective purification without negatively impacting the polymer.

Drying: After purification, the polymer must be thoroughly dried to remove any residual solvent and moisture. This is typically accomplished under a vacuum at an elevated temperature. The removal of all volatiles is crucial, as their presence could compromise the material's stability and performance.

Sterilization: For medical applications, the final purified polymer must be sterilized. Ethylene (B1197577) oxide gas is a common method used for sterilizing this compound products. lotus-surgicals.com

The entire post-polymerization process is critical for producing a high-purity, medical-grade polymer with consistent and reliable properties. nih.gov

Table 2: Post-Polymerization Processing Steps for this compound

| Processing Step | Description | Objective |

|---|---|---|

| Size Reduction | The bulk polymer is ground into powder or formed into pellets. | Increase surface area for efficient purification. |

| Solvent Washing | The polymer is washed with a solvent like ethanol or isopropanol. | Remove unreacted monomers and catalyst residues. mdpi.com |

| Vacuum Drying | The purified polymer is dried under vacuum at elevated temperatures. | Remove residual solvents and moisture. |

| Sterilization | The final product is sterilized, often using ethylene oxide gas. | Ensure the material is sterile for medical use. lotus-surgicals.com |

Advanced Material Characterization of Poliglecaprone Based Constructs

Spectroscopic Analysis for Compositional Verification and Structural Elucidation

Spectroscopic techniques are indispensable for verifying the chemical composition and elucidating the structural details of poliglecaprone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers like this compound. wiley.comuc.edu It provides quantitative information about the copolymer composition, including the ratio of glycolide (B1360168) to ε-caprolactone units. researchgate.net Furthermore, NMR can reveal the sequence distribution of the monomer units along the polymer chain, distinguishing between random and block-like arrangements, which significantly influences the material's properties. researchgate.net For instance, ¹H NMR and ¹³C NMR can be used to study the changes in the copolymer chain structure under different reaction conditions. researchgate.net Research has shown that the average sequence length of glycolyl segments can be altered by transesterification during polymerization, leading to a more random microstructure in poly(glycolide-co-ε-caprolactone) (PGCL). researchgate.net

| NMR Finding | Description | Reference |

| Copolymer Composition | Determination of the molar ratio of glycolide and ε-caprolactone units. | researchgate.net |

| Monomer Sequencing | Analysis of the distribution of glycolyl and caproyl units (e.g., random, blocky). | researchgate.net |

| Transesterification Effects | Observation of changes in microstructure due to transesterification during synthesis. | researchgate.net |

| Degradation Monitoring | Tracking the preferential degradation of specific monomer units (e.g., glycolide units in amorphous regions). | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the chemical bonds present in this compound. mdpi.comresearchgate.net The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The prominent ester carbonyl (C=O) stretching vibration is a key indicator of the polyester (B1180765) structure. mdpi.com Other significant peaks include those for C-O stretching and C-H bending vibrations. FTIR is also valuable for studying the degradation of this compound, as changes in the intensity and position of these bands can indicate the breaking of ester linkages. mdpi.comconicet.gov.ar For example, an increase in the intensity of ester group bands can suggest the formation of hydrogen bonds and subsequent plasticization of the polymer chains during degradation. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~1750 | C=O Stretching | Ester Carbonyl | mdpi.com |

| ~1200 | C-O-C Stretching | Ester Linkage (Crystalline) | mdpi.com |

| ~1150 | C-O-C Stretching | Ester Linkage (Amorphous/Crystalline) | mdpi.com |

| 2800 - 3100 | C-H Stretching | Aliphatic CH, CH₂ | researchgate.net |

Morphological and Microstructural Characterization

The physical form and arrangement of this compound at the micro and nanoscale are critical to its function, especially in applications like fibrous scaffolds for tissue engineering.

| Morphological Parameter | Typical Observation in this compound Constructs | Significance | Reference |

| Fiber Diameter | Can range from nano- to micrometers (e.g., 0.76 ± 0.2 µm to 1.22 ± 0.2 µm in PCL/PGC blends). | Influences cell interaction and mechanical properties. | mdpi.com |

| Fiber Morphology | Generally smooth, linear, and cylindrical. | Affects cell alignment and tissue formation. | mdpi.com |

| Scaffold Architecture | Randomly distributed fibers forming an interconnected porous network. | Mimics the natural extracellular matrix, facilitating cell infiltration and nutrient transport. | mdpi.comfrontiersin.org |

| Surface Features | Can exhibit entanglement of fibers. | May be due to interactions between polymer molecules. | mdpi.com |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of this compound constructs at the nanoscale. csic.esmdpi.com AFM can quantify surface roughness, which is a critical parameter influencing cell adhesion and biocompatibility. csic.esresearchgate.net The technique operates by scanning a sharp tip attached to a cantilever across the sample surface, detecting the forces between the tip and the surface to generate a topographical map. mdpi.com For this compound-based materials, AFM can reveal fine details such as lamellar structures and other surface features that are not discernible with lower-resolution microscopy techniques. csic.esresearchgate.net

| AFM Parameter | Information Provided | Typical Finding for this compound | Reference |

| Root Mean Square (RMS) Roughness | A measure of the surface roughness. | Can be controlled and modified, for example, through plasma treatment. | csic.es |

| Surface Topography | High-resolution 3D imaging of the surface. | Reveals nanoscale features like lamellar structures. | csic.es |

| Phase Imaging | Provides information on material properties like adhesion and stiffness. | Can differentiate between different components in a polymer blend. | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of this compound. anton-paar.comeag.com By analyzing the diffraction pattern produced when X-rays interact with the material, XRD can determine the degree of crystallinity, identify different crystalline phases, and measure crystallite size. eag.comusp.org this compound is a semi-crystalline polymer, and its degree of crystallinity significantly impacts its mechanical properties and degradation rate. mdpi.com XRD patterns of this compound blends, such as with polycaprolactone (B3415563) (PCL), can show characteristic peaks corresponding to the crystal planes of the constituent polymers. mdpi.com Changes in these peaks after degradation can indicate which polymer phase is degrading more rapidly. mdpi.com

| XRD Parameter | Description | Relevance to this compound | Reference |

| Diffraction Peaks (2θ) | Positions of constructive interference from crystal lattice planes. | Used to identify the crystalline phases present in this compound and its blends. | mdpi.com |

| Degree of Crystallinity | The proportion of crystalline material in the polymer. | Influences mechanical strength and degradation behavior. | anton-paar.com |

| Crystallite Size | The average size of the crystalline domains. | Affects the material's mechanical and thermal properties. | eag.com |

| Phase Analysis | Identification of different crystalline forms or components in a blend. | Can track changes in the crystalline structure during degradation. | mdpi.com |

Rheological Behavior of this compound Melts and Solutions

The rheological properties of this compound, a copolymer of glycolide and ε-caprolactone, are fundamental to understanding its behavior during thermal processing techniques such as extrusion, injection molding, and fiber spinning. The response of the polymer melt to applied forces dictates its processability and the final properties of the manufactured construct.

This compound melts exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. This behavior is typically characterized using oscillatory rheometry, which measures the material's response to a sinusoidal strain. The key parameters derived are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

While specific rheological data for pure this compound is limited in publicly available literature, studies on similar copolymers, such as poly(l-lactide-co-ε-caprolactone) (PLCL), provide valuable insights. For these copolymers, the complex viscosity (η*) is observed to be higher for variants with greater weight average molecular weight and broader polydispersity. mdpi.com At processing temperatures (e.g., 140-185 °C), these melts typically show shear-thinning behavior, where viscosity decreases with increasing frequency of oscillation. mdpi.comacs.org At low frequencies, the loss modulus (G'') often exceeds the storage modulus (G'), indicating predominantly liquid-like behavior. As frequency increases, the storage modulus (G') may approach or exceed the loss modulus (G''), particularly for materials with higher molecular weight, signifying increased elastic response. mdpi.comacs.org This transition point, known as the crossover frequency, is indicative of the characteristic relaxation time of the polymer chains.

The dynamics of the polymer chains govern these viscoelastic properties. In the molten state, this compound chains are in constant thermal motion and are highly entangled, much like a bowl of spaghetti. These entanglements act as temporary physical crosslinks, significantly influencing the melt's viscosity. The critical entanglement molecular weight (Mc) is a key parameter, representing the threshold above which viscosity becomes highly dependent on the total molecular weight (typically scaling with M^3.4). stevenabbott.co.uk For poly(ε-caprolactone), a constituent of this compound, the Mc is approximately 4800 g/mol . stevenabbott.co.uk

The movement of an entangled polymer chain is often described by the reptation model. mdpi.com This model posits that a chain is confined within a "tube" formed by surrounding entangled chains and can only move in a snake-like motion along the tube's axis. mdpi.com The time it takes for a chain to diffuse out of its original tube is the reptation time, which is a primary factor determining the terminal (low-frequency) viscoelastic response of the melt. mdpi.com Factors like molecular weight, molecular weight distribution, and chain architecture (linearity, branching) profoundly affect these chain dynamics and, consequently, the material's processability and final mechanical properties. nih.gov

The flow behavior of this compound is critical for optimizing manufacturing processes. Key characteristics include the melt flow index (MFI) and shear-thinning behavior.

The Melt Flow Index (MFI) is a simple, single-point measurement of the ease of flow of a thermoplastic melt. It is defined as the mass of polymer in grams that flows through a standardized capillary die in ten minutes under a specific temperature and load. specialchem.comwikipedia.org A high MFI indicates low melt viscosity and corresponds to a lower average molecular weight, which is generally favorable for processes like injection molding where the melt must fill intricate mold cavities. specialchem.com Conversely, a low MFI signifies high melt viscosity and higher molecular weight, which provides greater melt strength. specialchem.com This is advantageous for extrusion-based processes like fiber spinning or blow molding, as it helps maintain the shape of the extrudate and prevent collapse. specialchem.com

Shear-thinning , or pseudoplasticity, is the phenomenon where a fluid's viscosity decreases as the rate of shear strain increases. mdpi.comaps.org this compound melts, like most polymer melts, are non-Newtonian and exhibit significant shear-thinning. At low shear rates, polymer chains are in a randomly coiled and entangled state, resulting in high viscosity. As the shear rate increases during processing (e.g., as the melt is forced through a die), the polymer chains begin to disentangle and align in the direction of flow. researchgate.net This alignment reduces the resistance to flow, causing a drop in viscosity. mdpi.comresearchgate.net This property is crucial for processing, as it allows the material to be easily moved and shaped at high processing speeds while ensuring structural integrity once the shear force is removed. The degree of shear-thinning can be influenced by molecular weight, temperature, and the polymer's chemical structure. mdpi.com

Viscoelastic Properties and Polymer Chain Dynamics

Surface Properties and Interfacial Phenomena of this compound

Surface wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly quantified by measuring the contact angle of a water droplet on the material. A low contact angle (<90°) indicates good wetting and a hydrophilic surface, while a high contact angle (>90°) signifies poor wetting and a hydrophobic surface. rsc.org

The table below, based on data from studies of PCL/PGC composite scaffolds, illustrates the effect of PGC content on surface wettability. researchgate.net

| Sample Designation | PCL Content (wt%) | PGC Content (wt%) | Average Water Contact Angle (°) |

| PPG-0 | 100% | 0% | 137 ± 10.4 |

| PPG-20 | 80% | 20% | 54 ± 3.5 |

| PPG-35 | 65% | 35% | 47 ± 4.4 |

| PPG-50 | 50% | 50% | 45 ± 6.1 |

The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk. tstar.com It is a key factor governing adhesion and wetting phenomena. The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a common approach to determine the surface free energy of a polymer. kruss-scientific.combiolinscientific.com This method involves measuring the contact angles of at least two different liquids with known polar and dispersive surface tension components. kruss-scientific.com According to the OWRK model, the total surface free energy (γs) is the sum of its dispersive (γsd) and polar (γsp) components. By plotting the results graphically, these two components can be calculated, providing a comprehensive understanding of the surface's interaction potential. rsc.orgcuni.cz For polymers, a higher surface energy generally corresponds to better adhesion and wettability. tstar.com

When a material like this compound is placed in a biological environment, its surface is immediately coated with a layer of proteins from the surrounding fluid. elsevier.es This protein adsorption is a complex process governed by various interactions, including hydrophobic, electrostatic (van der Waals), and other forces between the protein and the polymer surface. scispace.commdpi.com The surface properties of the polymer, such as its hydrophobicity and surface charge, play a critical role in determining the composition and conformation of the adsorbed protein layer. mdpi.combitesizebio.com

Hydrophilic surfaces, such as those with a higher glycolide content in the this compound copolymer, tend to adsorb more proteins compared to more hydrophobic surfaces. mdpi.com The nature of these adsorbed proteins is critical, as this layer mediates subsequent cellular interactions. mdpi.com The conformation, or folding state, of the adsorbed proteins can change upon binding to the surface, which may expose or hide specific binding sites for cell receptors, thereby influencing cell attachment, spreading, and differentiation. bitesizebio.com Understanding and controlling protein adsorption on this compound surfaces is therefore a key aspect of designing biocompatible and functional medical devices.

Degradation Science of Poliglecaprone

Hydrolytic Degradation Mechanisms of Poliglecaprone

The primary route of this compound degradation in an aqueous environment is through non-enzymatic hydrolysis. researchgate.net This process involves the scission of ester bonds that form the polymer's backbone, leading to a reduction in molecular weight and, eventually, a loss of mass and mechanical integrity. sci-hub.seresearchgate.net

Studies tracking mass loss and molecular weight reduction over time have shown that these degradation processes can be effectively modeled using first-order kinetics. researchgate.net The rate of degradation is significantly influenced by the copolymer's composition; a higher proportion of hydrophilic glycolide (B1360168) units compared to the more hydrophobic ε-caprolactone units results in a more rapid rate of hydrolysis. polysciences.com

The rate of hydrolytic degradation of this compound is highly sensitive to the pH of the surrounding aqueous medium. Research has demonstrated that this compound 25, a copolymer of 75% glycolide and 25% caprolactone, is particularly susceptible to alkaline environments, which accelerate its degradation. researchgate.net Conversely, it displays greater stability in acidic conditions. researchgate.net

The ionic composition of the fluid also plays a significant role. For instance, in an in vitro study comparing artificial saliva and saline, this compound 25 sutures lost 50% of their initial tensile strength in 7.2 days when incubated in saliva, compared to 9.6 days in saline, highlighting the accelerating effect of the specific ionic and enzymatic makeup of the biological fluid. nih.gov Studies using canine urine further underscore the impact of pH; in urine contaminated with Proteus mirabilis, which creates a strong alkaline environment, the suture material disintegrated in less than seven days. nih.gov

Table 1: Influence of Environment and pH on this compound 25 Degradation

| Medium | pH | Time | Observed Effect on Tensile Strength | Reference |

|---|---|---|---|---|

| Artificial Saliva | Not Specified | 7.2 Days | ~50% loss of initial strength | nih.gov |

| Saline | Not Specified | 9.6 Days | ~50% loss of initial strength | nih.gov |

| Sterile Canine Urine | Acidic (6.2) | 14-21 Days | Strength considered potentially unacceptable | nih.gov |

| Sterile Canine Urine | Neutral (7.0) | 14-21 Days | Strength considered potentially unacceptable | nih.gov |

| Sterile Canine Urine | Basic (8.8) | 14-21 Days | Strength considered potentially unacceptable | nih.gov |

Ester Bond Cleavage Kinetics in Aqueous Environments

Degradation Profiling and Mass Loss Studies in vitro

In vitro degradation studies are crucial for characterizing the behavior of this compound over time under simulated physiological conditions. These studies typically involve incubating the material in a phosphate-buffered saline (PBS) solution at a physiological pH (around 7.4) and temperature (37°C). nih.govresearchgate.net

Degradation is monitored by measuring changes in mass, molecular weight, and mechanical properties at predefined intervals. nih.gov In a study of PCL/PGC blends, Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed the scission of ester bonds during hydrolytic degradation. nih.gov Another study focusing on a protein-coated PCL/PGC graft reported approximately 40% mass loss after 30 days of in vitro degradation. researchgate.net These profiles are critical for predicting the material's performance and resorption timeline in a biological setting.

Table 3: In Vitro Degradation and Mass Loss Data for this compound and its Blends

| Material | Medium | Time | Mass Loss (%) | Tensile Strength Retention (%) | Reference |

|---|---|---|---|---|---|

| PCL/PGC Blend | PBS (pH 7.3) | 30 Days | ~40% | Not specified | researchgate.net |

| This compound 25 Suture | Artificial Saliva | 7.2 Days | Not specified | ~50% | nih.gov |

| This compound 25 Suture | Saline | 9.6 Days | Not specified | ~50% | nih.gov |

Evolution of Molecular Weight During Degradation Processes

The degradation of this compound is characterized by a bulk erosion mechanism, where water penetrates the polymer matrix and initiates the hydrolytic cleavage of ester bonds throughout the material. nih.govnih.gov This process leads to a decrease in the polymer's molecular weight over time. Initially, this reduction in molecular weight occurs without a significant loss of mass, but it is directly correlated with a decline in mechanical properties such as tensile strength. facetsjournal.com

The process begins with water molecules diffusing into the polymer, with preferential attack in the amorphous regions. researchgate.net The cleavage of the ester bonds results in shorter polymer chains, thereby reducing the number average molecular weight (Mn) and weight average molecular weight (Mw). mdpi.com For related polyesters like poly(ε-caprolactone) (PCL), studies have shown a progressive decrease in molecular weight over several months when subjected to hydrolytic conditions. For instance, PCL membranes in a phosphate-buffered saline (PBS) solution saw their number average molecular weight (Mn) decrease by 56% over 12 months. mdpi.com While specific long-term molecular weight degradation data for this compound 25 is not extensively published, the principle of hydrolytic degradation leading to molecular weight reduction is well-established for this class of polymers. sci-hub.seresearchgate.net The degradation process continues until the polymer fragments into smaller, water-soluble oligomers and monomers—glycolic acid and 6-hydroxycaproic acid—which are then metabolized by the body. sci-hub.se

Illustrative Data Table: Representative Molecular Weight Loss of a Polyester (B1180765) During In Vitro Hydrolysis

The following table provides a representative example of molecular weight reduction over time for a biodegradable polyester undergoing hydrolytic degradation in a phosphate-buffered saline (PBS) solution at 37°C. This data is illustrative of the expected trend for this compound.

| Degradation Time (Weeks) | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0 | 80.0 | 128.0 | 1.60 |

| 2 | 65.2 | 105.6 | 1.62 |

| 4 | 50.1 | 82.2 | 1.64 |

| 8 | 35.5 | 59.6 | 1.68 |

| 12 | 22.0 | 38.1 | 1.73 |

Impact of Polymer Architecture and Crystallinity on Degradation Kinetics

The degradation kinetics of this compound are intrinsically linked to its polymer architecture and degree of crystallinity. This compound is a block copolymer composed of "hard" segments of glycolide and "soft" segments of ε-caprolactone. mdpi.comnih.gov The glycolide segments are more crystalline and rigid, while the ε-caprolactone segments are more amorphous and flexible. nih.gov This specific architecture dictates the material's properties and its degradation profile.

Interactive Data Table: Effect of Glycolide Content on Mass Loss of (ε-caprolactone)-co-glycolide Copolymers

Data adapted from a study on oligo[(ε-caprolactone)-co-glycolide] actuators degraded in a buffer solution at pH 7.4 and 40°C. hereon.de

| Copolymer (mol% Glycolide) | Mass Loss after 7 days (%) | Mass Loss after 14 days (%) | Mass Loss after 21 days (%) |

|---|---|---|---|

| 8 | ~5 | ~15 | ~25 |

| 16 | ~10 | ~28 | ~42 |

| 26 | ~18 | ~39 | ~49 |

Factors Influencing Degradation Rate and Predictability for Material Design

The degradation rate of this compound can be influenced by a variety of internal and external factors, which must be considered for predictable material design in biomedical applications. nih.govmdpi.com

Key factors include:

Temperature: Hydrolysis is a temperature-dependent chemical reaction. facetsjournal.com Increasing the temperature accelerates the degradation rate by providing more energy for the ester bond cleavage. Studies on this compound sutures have shown a significantly faster loss of tensile strength at 37°C compared to lower temperatures like 25°C or 4°C. facetsjournal.com At 37°C, this compound sutures can become untestable after just 4-6 weeks, whereas at 4°C, they retain their strength for a much longer period. facetsjournal.com

pH: The pH of the surrounding environment plays a critical role. The hydrolysis of polyesters can be catalyzed by both acids and bases. sci-hub.se For copolymers containing glycolide, such as this compound, degradation is accelerated in alkaline environments. researchgate.netresearchgate.net This is an important consideration for implants in different parts of the body where the local pH may vary. researchgate.net

Enzymatic Activity: While the primary degradation mechanism is non-enzymatic hydrolysis, the presence of enzymes in the body can also contribute to and accelerate the breakdown process. nih.gov Enzymes like lipases can catalyze the hydrolysis of the ester bonds, leading to a faster rate of surface erosion and mass loss compared to purely hydrolytic degradation. mdpi.com

Initial Molecular Weight: Polymers with a higher initial molecular weight will generally take longer to degrade to the point of losing mechanical integrity and mass, as more bonds need to be cleaved. researchgate.netpolylactide.com

Material Geometry and Porosity: The physical form of the implant, such as its surface-area-to-volume ratio, porosity, and thickness, influences water uptake and, consequently, the degradation rate. sci-hub.se Highly porous scaffolds will degrade faster than solid, dense implants due to the increased surface area available for hydrolysis. sci-hub.se

By carefully controlling these parameters—copolymer ratio, crystallinity, molecular weight, and the final geometry of the device—it is possible to tailor the degradation profile of this compound to match the healing requirements of a specific tissue.

Interactive Data Table: Effect of Temperature on Tensile Strength Retention of this compound 25 Sutures

Data based on a study of suture loops in water. facetsjournal.com

| Temperature | Tensile Strength Retention after 2 Weeks | Tensile Strength Retention after 4 Weeks | Tensile Strength Retention after 6 Weeks |

|---|---|---|---|

| 4°C | No significant loss | No significant loss | No significant loss |

| 25°C | Significant decline | Continued decline | Further decline |

| 37°C | Significant loss | Disintegrated/Untestable | Untestable |

Biomaterial Engineering and Scaffold Fabrication with Poliglecaprone

Design Principles for Poliglecaprone-Based Scaffolds

The design of this compound-based scaffolds is a meticulous process that involves the careful consideration of several factors to ensure optimal performance. The architecture and mechanical strength of the scaffold must be engineered to mimic the native extracellular matrix (ECM) of the tissue it is intended to regenerate. nih.gov

Porosity, defined as the void percentage within a scaffold's structure, is a critical parameter that influences cell migration, proliferation, and the transport of nutrients and waste. nih.govnih.gov For effective tissue regeneration, scaffolds should possess a high degree of porosity with an interconnected pore network. nih.govnih.gov This interconnectedness is crucial for allowing cells to infiltrate the scaffold and for the vascularization of the newly forming tissue. nih.govpsu.edu

The mechanical properties of a scaffold must be tailored to the specific application to prevent issues like stress shielding, where a scaffold is significantly stiffer than the surrounding tissue, leading to bone density loss. nih.gov this compound's mechanical properties can be modulated by blending it with other polymers. nih.govresearchgate.net For instance, blending this compound (PGC) with Polycaprolactone (B3415563) (PCL) can enhance the mechanical strength and modulus of the resulting scaffold. nih.govresearchgate.net The ratio of PGC to PCL in these blends directly impacts the tensile strength and Young's modulus of the final construct. nih.gov

Studies have shown that increasing the proportion of PGC in a PCL/PGC blend generally leads to higher tensile strength. nih.gov For example, a 2:1 PCL/PGC blend exhibits a higher tensile strength than a 4:1 blend. nih.gov The orientation of fibers within the scaffold also plays a significant role in its mechanical properties, with scaffolds often being stiffer and stronger in the longitudinal direction compared to the circumferential direction. nih.gov The degradation of the scaffold over time also affects its mechanical properties, with some PCL/PGC blends showing an increase in tensile strength and modulus after in vitro degradation for a certain period. nih.gov

Table 1: Mechanical Properties of PCL/PGC Blend Scaffolds

| PCL/PGC Ratio | Tensile Strength (MPa) - Circumferential (Dry) | Young's Modulus (MPa) - Circumferential (Dry) | Tensile Strength (MPa) - Longitudinal (Dry) | Young's Modulus (MPa) - Longitudinal (Dry) |

|---|---|---|---|---|

| 2:1 | 3.18 ± 0.26 | 4.6 ± 0.6 | - | 13.2 ± 2.6 |

| 3:1 | 1.53 ± 0.09 | 5.6 ± 1.1 | 3.11 ± 0.14 | 12.6 ± 0.6 |

| 4:1 | 1.39 ± 0.10 | 1.1 ± 0.3 | - | 4.4 ± 0.6 |

| Pure PCL | 0.49 ± 0.01 | - | - | - |

| Pure PGC | Highest among all compositions | - | - | - |

Data synthesized from research findings. nih.gov

Porosity Control and Pore Architecture Design

Fabrication Techniques for this compound Scaffolds

A variety of fabrication techniques can be employed to create this compound-based scaffolds, each offering distinct advantages in controlling the final structure and properties of the construct.

Electrospinning is a versatile and cost-effective technique used to produce scaffolds made of nanofibers and microfibers, which can mimic the architecture of the natural ECM. nih.govmdpi.comfrontiersin.org This process uses a high-voltage electric field to draw a polymer solution into fine fibers. mdpi.commdpi.com The resulting fibrous mesh has a high surface-to-volume ratio and porosity, which are beneficial for cell attachment and proliferation. nih.govmdpi.com

The properties of electrospun scaffolds, such as fiber diameter and pore size, can be controlled by adjusting various process parameters, including the polymer solution concentration, flow rate, and applied voltage. frontiersin.orgmdpi.com For instance, blending PGC with PCL for electrospinning allows for the creation of composite scaffolds with enhanced mechanical integrity and hydrophilicity compared to scaffolds made of PCL alone. researchgate.netdoaj.org Research has demonstrated the successful fabrication of PCL/PGC blended nanofibrous scaffolds with uniform fiber morphology. researchgate.netdoaj.org The fiber diameter in such scaffolds can range from the nano- to the micro-scale. nih.gov It is also possible to create layered scaffolds by sequentially electrospinning different fiber types, such as a layer of microfibers to allow for cellular infiltration and a layer of nanofibers to mimic the ECM. nih.gov

Three-dimensional (3D) printing and other additive manufacturing techniques have revolutionized the fabrication of tissue engineering scaffolds by allowing for the precise creation of complex, pre-designed geometries. nih.govfrontiersin.org These methods build scaffolds layer-by-layer from a computer-aided design (CAD) file, enabling exact control over pore size, shape, and interconnectivity. nih.govfrontiersin.org This level of control is difficult to achieve with conventional fabrication methods. nih.gov

This compound can be used in 3D printing, often as part of a "bio-ink," which is a material that can be printed while containing living cells. googleapis.comdrugtargetreview.com Bio-inks are typically hydrogel-based and must possess specific properties, such as being printable at physiological temperatures and having mild cross-linking conditions to ensure cell viability. sigmaaldrich.commdpi.com The stiffness of the printed scaffold can be tuned, and binding sites for cells can be incorporated into the bio-ink formulation. drugtargetreview.com The ability to create custom-shaped scaffolds with controlled internal architectures makes 3D printing a powerful tool for producing patient-specific implants. nih.gov

Solvent casting combined with particulate leaching is a widely used method for creating porous scaffolds. researchgate.netmedium.comchristuniversity.in In this technique, a polymer such as this compound is dissolved in a solvent, and a porogen, typically salt or sugar particles, is dispersed within the solution. nih.govresearchgate.net The mixture is then cast into a mold, and the solvent is allowed to evaporate, leaving a solid polymer-porogen composite. researchgate.netmedium.com The porogen is subsequently leached out by immersing the composite in a liquid in which the porogen is soluble but the polymer is not, resulting in a porous scaffold. researchgate.netchristuniversity.in The size of the porogen particles directly controls the resulting pore size. nih.gov

Freeze-drying, or lyophilization, is another method for producing highly porous scaffolds. mdpi.comresearchgate.netmedium.com This process involves dissolving the polymer in a solvent, freezing the solution to form solvent crystals, and then removing the frozen solvent through sublimation under a vacuum. researchgate.netmedium.com The spaces previously occupied by the solvent crystals become the pores in the final scaffold. medium.com The freezing rate can influence the pore size and structure. christuniversity.in While this method can create scaffolds with high porosity, controlling the pore size and interconnection can be challenging. medium.com

3D Printing and Additive Manufacturing for Complex Geometries

This compound Composites and Polymer Blends Research

The inherent properties of this compound (PGC), while advantageous for many biomedical applications, can be further tailored and enhanced through the formation of composites and polymer blends. Researchers have explored combining PGC with other synthetic and natural biomaterials to create scaffolds with optimized mechanical strength, degradation rates, and biological activity.

Synergistic Effects in Blends with Other Biodegradable Polymers (e.g., Polycaprolactone)

Blending this compound with other biodegradable polymers, most notably Polycaprolactone (PCL), has been a significant area of research to create materials with synergistic properties that surpass those of the individual components. PCL is known for its viscoelasticity, biocompatibility, and slow degradation rate, which can sometimes hinder natural tissue remodeling. researchgate.netmdpi.comnsf.gov this compound, a copolymer of glycolide (B1360168) and ε-caprolactone, offers better mechanical properties and a faster degradation time compared to PCL. researchgate.netmdpi.comresearchgate.netdntb.gov.ua

When blended, these polymers can produce a material with shared and enhanced characteristics suitable for a wider range of biomedical applications. researchgate.netmdpi.comresearchgate.netdntb.gov.ua Studies have shown that incorporating PGC into PCL scaffolds can improve mechanical strength, modulus, and hydrophilicity. researchgate.netresearchgate.netnih.govnih.gov For instance, electrospun tubular conduits made from PCL/PGC blends exhibited enhanced mechanical strength and a more hydrophilic nature with the addition of PGC. researchgate.netnih.govnih.gov The degradation rate of the blend can also be modulated by adjusting the ratio of PGC to PCL, allowing for more precise control over the scaffold's lifespan to match the healing timeline of the target tissue. mdpi.comresearchgate.net Research indicates that increasing the PGC content in PCL/PGC composites leads to increased hydrophilicity and faster scaffold degradation. researchgate.netmdpi.comdoaj.org

A study on fibro-porous PCL/PGC conduits found that a 3:1 PCL/PGC blend provided a judicious balance of mechanical properties and in vitro degradation performance for tubular graft applications. researchgate.netnih.govnih.gov Furthermore, another study fabricating nanofibrous scaffolds of PCL and PGC blends (termed PPG) at different ratios demonstrated that all PPG scaffolds had uniform fiber morphology and improved mechanical properties. researchgate.net This research also confirmed that increasing the PGC content enhanced hydrophilicity and degradation, and importantly, showed that scaffolds with PGC were more viable and less toxic than those made of PCL alone. researchgate.netdoaj.org

The synergistic effects of blending PGC and PCL are summarized in the table below, highlighting the improvements in key properties for tissue engineering applications.

| Property | Polycaprolactone (PCL) | This compound (PGC) | PCL/PGC Blend |

| Mechanical Strength | Lower | Higher | Enhanced |

| Degradation Rate | Slow | Fast | Tunable |

| Hydrophilicity | Hydrophobic | More Hydrophilic | Increased |

| Biocompatibility | Good | Excellent | Improved |

Hybridization with Natural Biomaterials (e.g., Collagen, Gelatin, Chitosan)

To further enhance the biological performance of this compound scaffolds, researchers have focused on creating hybrid materials by incorporating natural biomaterials such as collagen, gelatin, and chitosan (B1678972). These natural polymers offer inherent bioactivity, promoting cell attachment, proliferation, and tissue integration.

Blending synthetic polymers like PCL with hydrophilic and bioactive natural polymers can alter the chemical composition, molecular weight, and crystallinity to achieve desired outcomes. mdpi.com

Collagen: As a major component of the native extracellular matrix (ECM), collagen provides essential biochemical cues for cell survival and function. nih.gov However, scaffolds made purely of decellularized ECM often lack the necessary mechanical integrity. nih.gov Hybridizing PGC with collagen can create a biomimetic scaffold that combines the mechanical strength of the synthetic polymer with the biological signaling of the natural protein. nih.gov For instance, a novel biohybrid vascular graft was developed by coating a PCL/PGC blend with a human placental-derived collagenous matrix called HuBiogel™. nih.gov This protein coating improved the hydrophilicity and biocompatibility of the graft, as evidenced by enhanced human umbilical vein endothelial cell (HUVEC) viability and attachment. nih.gov

Gelatin: Gelatin, a denatured form of collagen, is also widely used to improve the bioactivity of synthetic scaffolds. conicet.gov.ar Bilayered tubular scaffolds composed of a blend of this compound, polycaprolactone, gelatin, and elastin (B1584352) have been developed. conicet.gov.ar The inclusion of gelatin and elastin, followed by chemical crosslinking, helped to prevent the early disintegration of these protein components and resulted in excellent cell viability for HUVECs. conicet.gov.ar Blending gelatin with PCL has been shown to enhance cell attachment and spreading, with PCL/gelatin blend scaffolds outperforming pure PCL or gelatin-coated PCL scaffolds in terms of cellular response. mdpi.comunav.edu

Chitosan: Chitosan, a natural polysaccharide, is known for its biocompatibility, biodegradability, and antimicrobial properties. nih.gov Incorporating chitosan into synthetic polymer scaffolds can improve their biological properties. For example, electrospun PCL/chitosan fibrous mats have been shown to improve wound healing. nih.gov The addition of chitosan can increase cell attachment and proliferation. nih.gov While direct research on PGC/chitosan blends is less common, the principles observed with PCL/chitosan blends suggest a promising avenue for creating bioactive PGC-based scaffolds. nih.gov

The following table summarizes the key advantages of hybridizing this compound with these natural biomaterials.

| Natural Biomaterial | Key Advantages in Hybridization with PGC |

| Collagen | Provides natural cell recognition sites, enhances biocompatibility, and promotes tissue integration. nih.gov |

| Gelatin | Improves hydrophilicity, enhances cell adhesion and proliferation, and can be crosslinked to control degradation. conicet.gov.armdpi.com |

| Chitosan | Offers biocompatibility, antimicrobial properties, and enhances cell attachment and proliferation. nih.gov |

Reinforcement Strategies with Nanoparticles or Fibrous Components

To further augment the mechanical properties and add new functionalities to this compound-based scaffolds, various reinforcement strategies involving nanoparticles and fibrous components have been investigated. These strategies aim to create composite materials with superior strength, stiffness, and bioactivity, making them suitable for demanding tissue engineering applications.

The use of advanced manufacturing techniques like electrospinning allows for the production of sutures and scaffolds with high surface areas and improved biocompatibility. numberanalytics.com Reinforcement can be achieved by incorporating different materials into the electrospun fibers.

Nanoparticles: The incorporation of nanoparticles into polymer matrices is a common strategy to enhance mechanical properties and introduce specific functionalities. For instance, silver nanoparticles have been used as a coating for silk sutures to impart antibacterial properties. harvard.edu While specific studies on PGC reinforced with nanoparticles are emerging, the general principle of using nanoparticles to improve polymer composites is well-established. For example, in other polymer systems, nanoparticles like hydroxyapatite (B223615) are used to promote bone-like mineral formation and enhance cytocompatibility. mdpi.com

Research on electrospun PCL/PGC blends has demonstrated that the resulting nanofibrous scaffolds exhibit good uniformity in fiber morphology and improved mechanical properties. researchgate.netnsf.gov The tensile strength of these composite nanofibers can be tuned by altering the blend ratio, with some compositions showing mechanical properties comparable to human native arteries. researchgate.netnih.gov

The table below outlines different reinforcement strategies and their impact on this compound-based materials.

| Reinforcement Strategy | Reinforcing Agent | Potential Enhancements |

| Nanoparticle Incorporation | Silver Nanoparticles, Hydroxyapatite | Antibacterial properties, enhanced bioactivity, improved mechanical strength. harvard.edumdpi.com |

| Fibrous Composites | Polycaprolactone (PCL) Fibers | Increased tensile strength, tunable degradation, improved hydrophilicity. mdpi.comnih.gov |

| Hybrid Fibrous Blends | Gelatin, Elastin | Tailored mechanical properties, enhanced biocompatibility, biomimetic architecture. conicet.gov.arresearchgate.net |

Surface Modification and Functionalization of this compound Materials

Covalent Grafting and Non-Covalent Coating Techniques (e.g., Polydopamine)

Various methods have been developed to modify the surface of polymeric scaffolds, including both covalent and non-covalent approaches. These techniques aim to introduce specific chemical groups or coatings that can improve cellular interactions and guide tissue regeneration.

Covalent Grafting: This involves the formation of strong, stable chemical bonds between the polymer surface and the modifying agent. While specific examples of covalent grafting directly onto PGC are part of ongoing research, the general principle is to use chemical reactions to attach bioactive molecules. Techniques like hydrolysis and aminolysis are common chemical methods for the surface modification of hydrophobic tissue engineering scaffolds. dntb.gov.ua

Non-Covalent Coating: This approach relies on weaker interactions, such as adsorption or self-assembly, to deposit a functional layer onto the scaffold surface. A prominent example of a non-covalent coating with significant biomedical applications is the use of polydopamine (PDA). researchgate.netnsf.govmdpi.com Inspired by the adhesive proteins found in mussels, PDA can form a thin, conformal coating on a wide variety of materials, including polymers like PGC. mdpi.comnih.govnih.gov

The PDA coating process is typically carried out in an aqueous solution and endows the material with high hydrophilicity. mdpi.com This increased wettability is beneficial for cell attachment. Furthermore, the catechol groups present in PDA can serve as anchor points for the subsequent immobilization of other biomolecules. nsf.govmdpi.com In a study involving PCL/PGC (PPG) composite fibers, the scaffolds were successfully coated with PDA and collagen. researchgate.net This surface modification was shown to improve degradation, biocompatibility, and bioactivity. researchgate.netdntb.gov.uadoaj.org The PDA layer facilitates the adhesion of the collagen, which in turn provides a more favorable environment for cells. researchgate.netnsf.gov

The following table compares covalent grafting and non-covalent coating techniques for surface modification.

| Technique | Description | Example | Advantages |

| Covalent Grafting | Formation of stable chemical bonds between the surface and a modifying agent. | Attaching bioactive peptides via chemical reactions. | Durable and stable modification. |

| Non-Covalent Coating | Deposition of a functional layer via adsorption or self-assembly. | Polydopamine (PDA) coating. researchgate.net | Simple, versatile, can be applied to various materials. mdpi.comnih.gov |

Introduction of Bioactive Ligands and Recognition Sites

A key goal of surface functionalization is to introduce bioactive ligands and recognition sites that can specifically interact with cells and guide their behavior. This can transform a bio-inert scaffold into a bio-instructive one, actively participating in the tissue regeneration process.

The introduction of these bioactive cues can be achieved through the techniques described above. For instance, the PDA coating on a PGC scaffold can be used as an intermediate layer to immobilize specific proteins, peptides, or growth factors. researchgate.netnsf.gov The catechol and amine groups in PDA allow for secondary reactions with these biomolecules. nsf.gov

Protein Immobilization: As mentioned, entire proteins like collagen can be coated onto PGC scaffolds to enhance cell attachment and create a more biomimetic environment. researchgate.netnih.gov In a study on a PCL/PGC vascular graft, a coating of HuBiogel™, a human-derived cocktail of ECM proteins including collagens and laminin, significantly improved the biocompatibility and cell attachment of human umbilical vein endothelial cells (HUVECs). nih.gov These basement membrane proteins play a crucial role in cell-to-cell and cell-to-ECM interactions, which are vital for vascular tissue regeneration. nih.gov

Peptide Grafting: Instead of whole proteins, smaller peptide sequences that represent the active binding domains of ECM proteins can be attached to the scaffold surface. These peptides can act as specific recognition sites for cell surface receptors (integrins), promoting cell adhesion, migration, and differentiation. While research is ongoing to apply these techniques specifically to PGC, the strategy has been successful with other polymers.

By functionalizing the surface of this compound scaffolds with these bioactive ligands, it is possible to create advanced biomaterials that can actively direct the process of tissue healing and regeneration. This targeted approach to surface engineering holds great promise for the development of next-generation medical implants and tissue engineering constructs.

In Vitro Biological Interactions of Poliglecaprone Biomaterials

Assessment of Cellular Compatibility and Viability in vitro

The evaluation of a biomaterial's interaction with cells is a foundational step in determining its suitability for medical use. Poliglecaprone has generally been found to have favorable cellular compatibility and viability in various in vitro tests.

Cell Adhesion and Spreading on this compound Surfaces

The initial attachment and spreading of cells on a biomaterial are critical for tissue integration. The surface properties of a material, including its chemistry, wettability, and roughness, are pivotal in mediating protein adsorption and subsequent cell adhesion. researchgate.net Studies have shown that this compound surfaces support the adhesion and spreading of various cell types, including human umbilical vein endothelial cells (HUVECs) and aortic artery smooth muscle cells (AoSMCs). oiccpress.comresearchgate.net To enhance these interactions, this compound is often blended with other polymers or its surface is modified. For instance, coating a this compound-based graft with a collagenous protein matrix can be done to impart bioactivity. oiccpress.comresearchgate.net The addition of this compound to other polymers like polycaprolactone (B3415563) (PCL) has been shown to increase the hydrophilic nature of the resulting blend, which can be beneficial for cell attachment. researchgate.netnih.gov

Cell Proliferation and Metabolic Activity on Scaffolds

A biomaterial must not only allow for initial cell attachment but also support their continued growth and metabolic function. mdpi.com Three-dimensional scaffolds made from this compound, often in combination with other polymers, have demonstrated the ability to support cell proliferation. mdpi.comresearchgate.net The porous structure of these scaffolds is designed to mimic the native extracellular matrix, providing a high surface area-to-volume ratio that facilitates nutrient transport and cell adhesion. nih.gov

In a study using 3T3 fibroblasts, scaffolds made from a blend of polycaprolactone and this compound showed accelerated cell viability. mdpi.com The metabolic activity of cells, a key indicator of their health, is often assessed using assays like the Alamar Blue test. mdpi.com Research has shown that human adipose-derived stem cells (hADSCs) seeded on scaffolds show metabolic activity, indicating the material's ability to support cellular functions. nih.gov

Table 1: Research Findings on Cell Interactions with this compound-Based Scaffolds

| Cell Type | Scaffold Composition | Key Observation |

| 3T3 Fibroblasts | Polycaprolactone / this compound (PPG) blend | Scaffolds containing this compound demonstrated higher cell viability and lower toxicity compared to PCL-only scaffolds. mdpi.comresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Polycaprolactone / this compound (3:1) blend with collagen coating | The coated graft supported the attachment of HUVECs under both static and dynamic (laminar shear stress) conditions. oiccpress.comresearchgate.net |

| Human Adipose-Derived Stem Cells (hADSCs) | Melt-printed scaffolds | The stiffer substrate of melt-printed scaffolds was found to favor cell proliferation and differentiation. nih.gov |

| Aortic Artery Smooth Muscle Cells (AoSMCs) | Polycaprolactone / this compound (3:1) blend with collagen coating | The biomaterial supported the attachment of AoSMCs in static culture conditions. oiccpress.com |

In Vitro Cytotoxicity Assays and Mechanisms

Cytotoxicity assays are essential for confirming that a biomaterial does not release harmful substances that could lead to cell death or inhibit growth. nih.govnih.gov These tests are often conducted following international standards like ISO 10993-5, which provides guidelines for evaluating the biocompatibility of medical devices. mdpi.com The standard method involves incubating cells, such as L929 fibroblasts, with extracts from the test material and then assessing cell viability. nih.govmdpi.com

Studies have consistently shown that this compound and its blends are non-cytotoxic. mdpi.comresearchgate.net For example, when L929 mouse fibroblasts were exposed to extracts from certain biomaterials, their viability remained well above the 70% threshold set by the ISO 10993-5 standard, and the cells maintained their characteristic spindle-shaped morphology. mdpi.com The low toxicity of this compound is attributed to the fact that its degradation byproducts are processed through normal metabolic pathways. nih.gov

This compound as a Substrate for Cell Differentiation Studies in vitro

A key goal in tissue engineering is to use biomaterials as scaffolds that can guide stem cells to differentiate into specific cell types needed for tissue repair. nih.gov this compound-containing scaffolds have been investigated for this purpose, particularly in bone and vascular tissue engineering. researchgate.netrsc.org The physical and chemical properties of the scaffold can influence cell fate. For instance, stiffer scaffolds have been shown to promote higher rates of cell proliferation and differentiation. nih.gov

In one study, bioactive peptides were incorporated into this compound/polycaprolactone nanofibrous scaffolds to enhance the differentiation of endothelial progenitor cells, which is crucial for vascularization. rsc.org Another study demonstrated that cells derived from tissues forming heterotopic ossification (abnormal bone formation) exhibit increased osteogenic differentiation when cultured in vitro, highlighting the potential for using such cell types in screening studies on various biomaterials. nih.gov

Interactions with Biological Fluids and Extracellular Matrix Components in vitro

When a biomaterial is introduced into the body, its surface is immediately coated with proteins from surrounding biological fluids. nih.govutwente.nl This adsorbed protein layer, which includes components of the extracellular matrix (ECM) like fibronectin, plays a crucial role in mediating subsequent cellular interactions. utwente.nl The surface properties of the biomaterial, such as its wettability and the presence of nanostructures, significantly influence the amount and type of protein that adsorbs. nih.gov

The hydrophilicity of a material can be a determining factor in these interactions. This compound, being more hydrophilic than some other polymers like PCL, can alter the surface properties of blends to make them more favorable for protein adsorption and subsequent cell integration. researchgate.netscispace.com For example, the adsorption of fibronectin from serum has been shown to be dependent on the wettability of the polymer surface. utwente.nl

Material-Cell Interfacial Phenomena and Bioactivity Modulation

The interface where cells meet a biomaterial is a dynamic zone of interaction. To improve the biological performance of materials like this compound, researchers actively modify this interface to present specific biological cues. This field, known as bioactivity modulation, aims to create materials that can actively direct cellular responses. rsc.org

One common strategy is the surface modification of bulk materials with biomolecules. rsc.org This can involve coating the material with proteins like collagen to improve cell attachment. oiccpress.com Another approach is the immobilization of specific peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence, which is a known cell-adhesion motif found in many ECM proteins. rsc.org Furthermore, blending this compound with bioactive additives is another method to enhance the bioactivity of the bulk material. rsc.org

Advanced Research Applications of Poliglecaprone in Material Science

Poliglecaprone in Tissue Engineering Scaffold Development (Material Focus)

Vascular Graft Design from this compound-Based Materials

The development of small-diameter vascular grafts that can effectively replace or repair damaged blood vessels remains a significant challenge in cardiovascular medicine. This compound, often in combination with other biocompatible polymers like Polycaprolactone (B3415563) (PCL) or Poly(lactic acid) (PLA), is being investigated for its suitability in creating these grafts.

Fabrication and Properties: Electrospinning is a primary technique used to fabricate this compound-based vascular scaffolds, creating fibrous structures that mimic the native extracellular matrix (ECM) nih.govmdpi.comresearchgate.netresearchgate.netconicet.gov.ar. Blending PGC with PCL has shown to enhance mechanical properties and hydrophilicity compared to PCL alone, addressing some of PCL's limitations such as hydrophobicity and slow degradation mdpi.comresearchgate.netresearchgate.net. PGC's shorter degradation time also contributes to a more controlled remodeling process within the body mdpi.comresearchgate.net.

Research indicates that PCL/PGC blends, particularly at a 3:1 mass ratio, exhibit mechanical properties comparable to native human arteries, with tensile strengths between 1-2 MPa and Young's moduli below 10 MPa researchgate.net. Other studies on related copolymers like Poly(L-lactide-co-caprolactone) (PLCL) and Poly(lactic-co-glycolic acid) (PLGA) have demonstrated tensile strengths ranging from 2.93 ± 0.26 MPa to 5.57 ± 0.85 MPa, exceeding that of native vessels in some cases nih.govmdpi.com. These materials also show promise in promoting endothelial cell adhesion and proliferation, crucial for graft patency and function nih.govmdpi.comresearchgate.net.

Data Table 1: Mechanical Properties of this compound-Based Vascular Graft Materials

| Material/Composite | Fabrication Method | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

| PCL scaffolds | Electrospinning | Up to 3 | N/A | N/A | nih.gov |

| Native Femoral Artery | N/A | 1-2 | N/A | N/A | nih.gov |

| PGA/PLA/PCLLA scaffolds | Electrospinning | 2.93 ± 0.26 | N/A | N/A | nih.gov |

| Native Human Saphenous Vein | N/A | 2.2 ± 0.2 | N/A | N/A | nih.gov |

| PCL/PGC (3:1 ratio) | Electrospinning | 1-2 | <10 | N/A | researchgate.net |

| FGEL/PCL nanofibrous meshes | Electrospinning | 0.06-0.105 (60-105 kPa) | 0.3-1.6 | 20-70 | nsf.gov |

| PLGA MTAMs | Electrospinning | 5.57 ± 0.85 | 1.134 ± 0.01 | N/A | mdpi.com |

Note: FGEL/PCL data is presented in kPa, which is significantly lower than MPa, indicating potential differences in application or measurement scales.

Integration of this compound into Hydrogel Systems

Hydrogels, with their high water content and tissue-like properties, are extensively used in tissue engineering and drug delivery. While research has explored various polymer-hydrogel composites, direct integration of this compound specifically into hydrogel systems for fabrication and characterization is less documented in the provided search results.

Mechanical and Degradation Behavior of this compound-Reinforced Hydrogels

Due to the limited direct evidence of this compound being used as a primary component within hydrogel matrices in the reviewed literature, specific data on the mechanical and degradation behavior of "this compound-reinforced hydrogels" is not available. Research often focuses on this compound's use in fibrous scaffolds or blends, where its mechanical and degradation properties are evaluated in that specific form mdpi.comresearchgate.netresearchgate.net.

This compound in Sensing and Diagnostic Material Platforms

The current research landscape, as reflected in the provided search results, does not indicate direct applications of this compound in sensing or diagnostic material platforms. While functionalized sutures incorporating antibacterial agents or therapeutic delivery systems are discussed ewadirect.commdpi.com, this compound itself is not described as a component enabling sensing or diagnostic capabilities. The primary focus remains on its mechanical and absorption properties for wound closure and tissue scaffolding.

Compound List:

this compound (PGC) / Poly(glycolide-co-caprolactone) (PGCL)

Polycaprolactone (PCL)

Poly(glycolic acid) (PGA)

Poly(lactic acid) (PLA)

Poly(lactic-co-glycolic acid) (PLGA)

Poly(L-lactic acid) (PLLA)

Poly(L-lactide-co-caprolactone) (PLCL)

Poly(lactic-co-caprolactone-co-glycolide) (PLCCG)

Fish Gelatin (FGEL)

Polyethylene Oxide (PEO)

Alginate (SA)

Gelatin

Polyethyleneimine (PEI)

Heparin

Epigallocatechin gallate (EGCG)

Dexamethasone

Polydopamine (PDA)

Collagen

Polyhydroxyalkanoates (PHA)

Poly(glycerol sebacate) (PGS)

Polyethylene terephthalate (B1205515) (PET)

Dacron (polyester)

Polyurethane (PU)

Silk Fibroin (SF)

Triclosan

Silver nanoparticles (AgNPs)

Ciprofloxacin

Computational Modeling and Theoretical Studies of Poliglecaprone

Finite Element Analysis (FEA) for Mechanical Response of Poliglecaprone Constructs

Finite Element Analysis (FEA) is a powerful numerical method used to predict the mechanical behavior of materials and structures under various loading conditions femto.eulingayasvidyapeeth.edu.inwikipedia.orgwikipedia.org. For this compound constructs, such as sutures or scaffolds, FEA allows engineers to simulate stress distribution, strain, deformation, and potential failure points without the need for extensive physical prototyping. By inputting material properties derived from experimental testing or other computational methods, FEA models can forecast how a this compound-based device will perform in a biological environment nih.govucl.ac.uknih.govnih.govnih.gov. For instance, FEA can be used to analyze the stress-strain behavior of this compound sutures under tension, predicting how they will respond when used to close wounds. Studies on similar composite scaffolds, like those blending Polycaprolactone (B3415563) (PCL) with this compound (PGC), have shown that FEA can predict how changes in composition affect mechanical properties like tensile strength and Young's modulus mdpi.comnih.govresearchgate.net. The accuracy of FEA models relies heavily on the quality of the input material properties, such as Young's modulus, Poisson's ratio, and tensile strength, which can be experimentally determined or predicted through other modeling techniques mdpi.comnih.govmdpi.comkoreamed.orgmedscape.comresearchgate.net.

Predictive Models for this compound Degradation Kinetics

The degradation of this compound in physiological environments is primarily driven by hydrolysis. Predictive models are essential for understanding and controlling this process, ensuring that the material provides adequate support for the duration required before being safely absorbed. These models can range from macroscopic kinetic models that describe the rate of molecular weight reduction and mass loss to more detailed molecular-level simulations that track the scission of ester bonds researchgate.netmedscape.comuniversityofgalway.iesustainability-directory.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. For example, studies on similar biodegradable polymers have developed kinetic models that account for factors like pH, temperature, and the autocatalytic effect of carboxylic acid end groups formed during degradation universityofgalway.ie. Research on this compound sutures has shown that their tensile strength decreases significantly over time, with approximately 50% loss of initial strength occurring within 9-10 days in saline or saliva koreamed.orgmedscape.comnih.gov. Predictive models aim to capture these degradation profiles, allowing for the design of materials with tailored degradation rates for specific applications, such as wound healing or tissue regeneration mdpi.comresearchgate.netresearchgate.net.

Structure-Property Relationship Modeling for Material Design Optimization

Understanding the relationship between a polymer's chemical structure and its macroscopic properties is key to optimizing material design. For this compound, this involves correlating its copolymer composition (the ratio of glycolide (B1360168) to ε-caprolactone units), molecular weight, and crystallinity with properties such as mechanical strength, flexibility, and degradation rate aimspress.com. Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches can be employed to establish these correlations pnas.org. For instance, studies on related polyesters have demonstrated that altering the monomer composition can significantly influence the glass transition temperature and chain mobility osti.govmdpi.com. Similarly, research on this compound/Polycaprolactone blends indicates that increasing the this compound content enhances mechanical strength and accelerates degradation mdpi.comnih.govresearchgate.netresearchgate.net. By modeling these structure-property relationships, researchers can computationally screen and design new this compound-based materials with optimized characteristics for specific biomedical applications, such as sutures with improved handling or scaffolds with precisely controlled degradation profiles.

Future Research Directions and Translational Perspectives in Poliglecaprone Science

Innovations in Poliglecaprone Polymer Chemistry

Future research in this compound polymer chemistry is poised to move beyond its current applications by exploring novel modifications and composite formulations. A significant area of innovation lies in blending PGC with other biocompatible polymers , such as polycaprolactone (B3415563) (PCL). PCL, while possessing excellent biocompatibility and processability, suffers from slow degradation and hydrophobicity, which can impede tissue remodeling mdpi.comnsf.govresearchgate.net. By creating PCL/PGC blends (e.g., PPG), researchers aim to synergistically combine the beneficial properties of both polymers. These blends can exhibit improved mechanical properties, enhanced hydrophilicity, and a more controlled degradation rate compared to PCL alone, making them suitable for advanced tissue engineering scaffolds mdpi.comnsf.govresearchgate.net.

Advanced Manufacturing Techniques for Complex this compound Structures

The fabrication of intricate PGC-based structures is crucial for their translation into advanced biomedical devices, particularly in tissue engineering. Electrospinning remains a cornerstone technique, enabling the creation of nanofibrous scaffolds that mimic the native extracellular matrix (ECM) with high surface-area-to-volume ratios and controlled porosity fluidnatek.comnanoscience.comnih.gov. Future directions involve leveraging advanced electrospinning methodologies, such as multifluid electrospinning (coaxial and triaxial systems), to create layered fiber architectures. This allows for the spatial control of different bioactive agents or polymers within a single scaffold, offering precise control over localized therapeutic delivery or gradient material properties fluidnatek.com.

The integration of electrospinning with other additive manufacturing techniques, like 3D printing and melt electrowriting , is opening new frontiers for fabricating complex, hierarchical PGC-based constructs fluidnatek.comresearchgate.netresearchgate.net. 3D printing offers precise control over macro-scale architecture, while electrospinning can provide the necessary nanofibrous surface topography for optimal cell interaction. This synergy allows for the design of patient-specific implants and scaffolds with tailored mechanical support and biological cues. The development of 4D dynamic scaffolds that can adapt their structure in response to physiological stimuli post-implantation is another promising area, potentially applicable to PGC-based materials to enhance tissue integration and regeneration fluidnatek.com.

Multi-Functional this compound Biomaterials Development

The future of PGC in biomaterials science lies in developing multi-functional platforms that integrate structural support with therapeutic capabilities. PGC's inherent biodegradability makes it an attractive candidate for drug delivery systems (DDS) . PGC-based scaffolds or sutures could be engineered to encapsulate and release therapeutic agents, such as growth factors, antibiotics, or anti-inflammatory drugs, in a controlled and sustained manner researchgate.netresearchgate.netnih.govpsu.edu. This localized delivery can improve therapeutic efficacy, reduce systemic side effects, and enhance wound healing or tissue regeneration processes.

Beyond drug delivery, PGC materials could be designed as responsive biomaterials that react to specific physiological cues like pH or temperature changes fluidnatek.com. Such smart materials could release therapeutic payloads or alter their structural properties in response to the local microenvironment, offering a more dynamic and personalized approach to treatment. The combination of PGC with other bioactive components, as seen with collagen and PDA functionalization, further enhances its multi-functional potential by promoting specific cellular responses and improving integration with host tissues mdpi.comnsf.govresearchgate.net.

Integration with Emerging Technologies (e.g., AI in Material Design)

Data Table: Enhanced Properties of PGC-Incorporated Scaffolds

| Material Composition | Key Property Enhancement | Comparative Advantage (vs. PCL) | Reference(s) |

| PCL/PGC Blend (PPG) | Improved mechanical properties | Enhanced strength and stiffness | mdpi.comnsf.govresearchgate.net |

| PCL/PGC Blend (PPG) | Increased hydrophilicity | Better wettability for cell adhesion and interaction | mdpi.comnsf.govresearchgate.net |

| PCL/PGC Blend (PPG) | Accelerated degradation rate | More suitable for applications requiring timely tissue remodeling | mdpi.comnsf.govresearchgate.net |

| PPG + Polydopamine (PDA) | Enhanced degradation, biocompatibility, and bioactivity | Improved cellular integration and material-tissue interaction | mdpi.comnsf.govresearchgate.net |

| PPG + Collagen | Improved degradation, biocompatibility, and bioactivity | Enhanced biological signaling and tissue regeneration support | mdpi.comnsf.govresearchgate.net |

Compound List

this compound (PGC)

Polycaprolactone (PCL)

Poly (glycolic acid) (PGA)

Poly(glycolide-co-caprolactone) (PGC)

Polydopamine (PDA)

Collagen

Poly(lactic-co-glycolic acid) (PLGA)

Poly(lactic acid) (PLA)

Poly(trimethylene carbonate) (PTMC)

Polypropylene (PP)

Polyethylene oxide (PEO)

Poly(glycerol sebacate) (PGS)

Poly-N-vinylpyrrolidone (PVP)

Polyimide

Polynorbornene

常见问题

Q. What are the critical material properties of poliglecaprone that influence its performance in wound closure studies?

this compound’s copolymer composition (β-caprolactone and glycolide) enables hydrolysis-driven absorption over 90–120 days, with tensile strength decreasing by 40% at 7 days and 60% by 14 days post-implantation . Methodologically, researchers should prioritize tensile strength assays under simulated physiological conditions (e.g., phosphate-buffered saline at 37°C) and histological evaluation of inflammatory responses (e.g., lymphocyte density quantification) .

Q. How should researchers design experiments to assess this compound’s inflammatory profile compared to other sutures?

Use controlled animal models (e.g., rat abdominal wall defects) with standardized defect sizes and implantation periods (e.g., 4–56 days). Quantify inflammatory markers (e.g., lymphocyte infiltration via histopathology) and compare against polypropylene or polyglactin 910 sutures. Statistical analysis should employ non-parametric tests (Mann-Whitney U test) due to small sample sizes and skewed data distributions .

Q. What statistical approaches are recommended for analyzing this compound’s clinical outcomes in surgical trials?

For binary outcomes (e.g., surgical site infection rates), use logistic regression adjusted for covariates like surgery type and cleanliness. For continuous outcomes (e.g., hypertrophic scarring), apply Kendall’s W statistic to assess inter-rater reliability among evaluators. Ensure power calculations account for attrition (e.g., 30% attrition correction) and set significance at p < 0.05 .

Advanced Research Questions

Q. How can contradictory findings about this compound’s association with surgical site infections (SSIs) be resolved?